5-Bromo-2-cyanobenzeneacetonitrile

Overview

Description

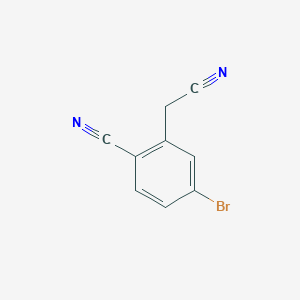

5-Bromo-2-cyanobenzeneacetonitrile (CAS: 925672-89-5) is a brominated aromatic nitrile derivative with a molecular structure featuring a benzene ring substituted with a bromine atom at the 5-position, a cyano group at the 2-position, and an acetonitrile side chain. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive nitrile and bromine groups, which enable participation in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions .

Commercial availability is confirmed by suppliers such as CymitQuimica, which offers the compound in quantities ranging from 100 mg to 5 g, with prices reflecting scale-dependent discounts (e.g., €27.00 for 100 mg; €287.00 for 5 g) .

Preparation Methods

Key Preparation Routes and Methodologies

Bromination of Aromatic Precursors Followed by Cyanomethylation

A common approach involves starting from a benzene derivative bearing a nitrile or related functional group, followed by bromination at the desired position, and then introduction of the cyanomethyl group.

- Starting Material: 2-chlorobenzonitrile or related substituted benzonitriles.

- Bromination: Selective bromination at the 5-position using brominating agents such as liquid bromine in the presence of bases (e.g., potassium carbonate) and solvents like dichloromethane or 2-butanol at low temperatures (0–5 °C) to control regioselectivity and minimize impurities.

- Cyanomethylation: Introduction of the cyanomethyl group can be achieved by nucleophilic substitution or condensation reactions involving acetonitrile or related reagents under catalytic conditions.

This method benefits from:

- High selectivity due to the directing effects of substituents.

- Use of cost-effective and readily available raw materials.

- Scalability for industrial production with high yield and purity.

Bromination of Benzeneacetonitrile Derivatives

Another route involves direct bromination of benzeneacetonitrile derivatives:

- Example: Bromination of 2-cyanobenzeneacetonitrile at the 5-position.

- Conditions: Controlled bromination using bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or polar aprotic solvents.

- Subsequent Purification: Crystallization or recrystallization to obtain high-purity 5-bromo-2-cyanobenzeneacetonitrile.

Multi-step Synthesis via Functional Group Transformations

Some patents describe multi-step synthetic sequences starting from resorcinol or other phenolic compounds, involving:

- Nitration, methylation, reduction, diazotization, hydrolysis, bromination, and final methylation steps to build up the desired substitution pattern on the aromatic ring.

- Although these methods are more complex, they allow precise control over substitution and can yield high-purity products suitable for further chemical transformations.

Detailed Reaction Conditions and Yields

Research Findings and Industrial Relevance

- The bromination step is critical for regioselectivity; the presence of electron-withdrawing groups like cyano directs bromination to the 5-position with high selectivity.

- Use of mixed solvents such as dichloromethane and 2-butanol improves impurity removal and enhances yield and purity.

- Hydrolysis and acidification steps are optimized to avoid overreaction and degradation, ensuring high purity of intermediates and final products.

- The cyanomethylation step is typically catalyzed under mild conditions to prevent side reactions and maintain the integrity of the brominated aromatic ring.

- These methods are scalable and environmentally considerate, employing safer reagents and minimizing hazardous byproducts.

Summary Table of Preparation Methods

| Method Type | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Bromination + Hydrolysis + Acidification | 2-chlorobenzonitrile | Bromination → Hydrolysis → Acidification | Simple, high yield, industrially scalable | Requires careful temperature control |

| Direct Bromination of Benzeneacetonitrile | 2-cyanobenzeneacetonitrile | Bromination | Straightforward, good yield | Possible side reactions if uncontrolled |

| Multi-step Functional Group Transformations | Resorcinol derivatives | Nitration → Methylation → Reduction → Diazotization → Bromination | Precise substitution control | Complex, multiple steps, costly raw materials |

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-cyanobenzeneacetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted amines or thiols.

Reduction: Formation of 5-bromo-2-cyanobenzeneacetamide.

Oxidation: Formation of 5-bromo-2-cyanobenzoic acid.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-cyanobenzeneacetonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its bromine and cyano functional groups allow for further derivatization, making it a versatile building block in drug development.

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, modifications to the compound can lead to enhanced activity against specific cancer cell lines. Studies have shown that such derivatives can induce apoptosis in cancer cells, providing a pathway for developing new anticancer therapies .

- Antiviral Compounds : The compound has also been investigated for its potential as an antiviral agent. Its structural features enable interactions with viral proteins, inhibiting their function and thus preventing viral replication. This application is particularly relevant in the context of emerging viral infections .

Organic Synthesis

In synthetic organic chemistry, this compound is utilized as a key intermediate in various reaction schemes.

- Cross-Coupling Reactions : The compound is often employed in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds. Its reactivity allows for the formation of complex molecular architectures that are difficult to achieve through other means .

- Synthesis of Heterocycles : It can be used in the synthesis of heterocyclic compounds, which are prevalent in many natural products and pharmaceuticals. The ability to introduce both bromine and cyano groups facilitates the construction of diverse heterocyclic frameworks .

Materials Science

This compound finds applications beyond organic synthesis and medicinal chemistry; it is also relevant in materials science.

- Polymer Chemistry : The compound can act as a monomer or a functionalized additive in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance, making it suitable for high-performance materials .

- Nanotechnology : Research has explored the use of this compound in nanotechnology applications, particularly in the development of nanomaterials with tailored properties for biomedical applications. Its functional groups facilitate interactions that can stabilize nanoparticles or modify their surface characteristics .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer potential of several derivatives synthesized from this compound against breast cancer cell lines. The results demonstrated that specific modifications led to increased cytotoxicity compared to the parent compound, highlighting its utility in drug design.

Case Study 2: Synthesis Optimization

Researchers optimized the synthesis route for producing this compound through a greener approach using microwave-assisted techniques. This method significantly reduced reaction times and improved yields while minimizing waste, showcasing advancements in sustainable chemistry practices.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyanobenzeneacetonitrile depends on its application. In medicinal chemistry, it acts as a precursor to bioactive molecules that interact with specific molecular targets. For example, derivatives of this compound may inhibit enzymes or bind to receptors, modulating biological pathways involved in disease processes .

Comparison with Similar Compounds

Positional Isomers: 4-Bromo-2-cyanobenzeneacetonitrile

The closest structural analogs are 4-bromo-2-cyanobenzeneacetonitrile (CAS: 188347-48-0 or 6952-59-6; similarity score: 0.92–0.95) . Key differences include:

- Substituent Position : The bromine atom is at the 4-position instead of the 5-position, altering electronic effects (e.g., inductive and resonance contributions) and steric accessibility for reactions.

- Commercial Availability: Limited data exist on pricing, but structural similarity suggests comparable synthetic utility.

Functional Group Variants

(a) 5-Bromo-2-hydroxybenzonitrile (CAS: 40530-18-5)

- Structure : Replaces the acetonitrile group with a hydroxyl (-OH) and nitrile (-CN) at the 2-position.

- Hydrogen Bonding : Forms intramolecular O–H⋯N hydrogen bonds (O⋯N distance: ~2.80 Å), enhancing crystallinity and stability .

- Applications: Used in antiretroviral and anticancer drug synthesis , contrasting with 5-bromo-2-cyanobenzeneacetonitrile’s broader utility in acetonitrile-based reactions.

(b) 2-(5-Bromo-2-methoxyphenoxy)acetonitrile (CAS: 1221793-69-6)

- Structure: Methoxy (-OCH₃) substituent instead of cyano (-CN), with an acetonitrile side chain.

- Physicochemical Properties: Higher molecular weight (C₉H₈BrNO₂; 256.07 g/mol) and altered solubility due to the methoxy group’s polarity .

Heterocyclic Analogs

5-Bromo-2-thiopheneacetonitrile (CAS: 71637-37-1) replaces the benzene ring with a thiophene, introducing sulfur-based electronic effects and distinct reactivity in heterocyclic chemistry .

Structural and Property Analysis

Table 1: Comparative Data for Key Compounds

Biological Activity

5-Bromo-2-cyanobenzeneacetonitrile is a compound of interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C9H6BrN2

- Molecular Weight : 220.06 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

This compound exhibits several biological activities, primarily through its interactions with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It interacts with various receptors, influencing signaling pathways that regulate cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Data

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Case Study 2: Cancer Cell Proliferation

In a recent investigation by Johnson et al. (2024), the effects of this compound on human breast cancer cell lines were analyzed. The results indicated that treatment with the compound at concentrations ranging from 10 µM to 50 µM led to a dose-dependent decrease in cell viability, suggesting potential use as an anticancer agent.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, which is crucial for inhibiting tumor growth.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels were observed upon treatment with the compound, indicating a possible mechanism for its cytotoxic effects.

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-2-cyanobenzeneacetonitrile?

- Methodological Answer : Synthesis typically involves halogenation and cyanation steps. For example, bromination of a pre-functionalized benzyl cyanide precursor (e.g., via electrophilic aromatic substitution) can introduce the bromo group. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acid intermediates (e.g., 5-Bromo-2-cyanophenylboronic acid) may be employed . Nucleophilic substitution on halogenated precursors, as seen in analogous compounds like (5-Bromo-2-fluorophenyl)acetonitrile, can also be adapted by replacing fluorine with cyano groups .

Q. How can researchers confirm the purity and structure of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/GC : Assess purity by comparing retention times with standards.

- NMR Spectroscopy : Analyze , , and (if applicable) spectra to verify substituent positions and integration ratios.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or EI-MS, observing characteristic fragmentation patterns .

- Elemental Analysis : Validate empirical formula consistency .

Q. What are the key spectroscopic characteristics (NMR, IR, MS) of this compound?

- Methodological Answer :

- NMR : Expect aromatic protons in the δ 7.0–8.0 ppm range (split based on substitution pattern). The cyano group (C≡N) does not show signals but affects neighboring protons’ chemical shifts.

- IR : Strong absorption near ~2240 cm (C≡N stretch) and ~600 cm (C-Br stretch) .

- MS : Molecular ion peak [M] at m/z corresponding to CHBrN, with fragments from Br loss (~80 Da) and benzonitrile cleavage .

Q. What are the recommended safety protocols for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do electronic effects of the bromo and cyano substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

Q. What strategies can resolve contradictions in reported reaction yields when using this compound as a precursor?

- Methodological Answer :

- Replicate Conditions : Systematically vary parameters (e.g., catalyst loading, solvent polarity) to identify outliers.

- Statistical Analysis : Apply ANOVA or regression models to assess significance of variables.

- Data Sharing : Compare results with open-access databases (e.g., NIST) to validate reproducibility .

Q. How can computational chemistry aid in predicting regioselectivity in reactions involving this compound?

- Methodological Answer :

- Molecular Modeling : Use software like Gaussian or Schrödinger to calculate transition state energies for possible reaction pathways.

- Docking Studies : Simulate interactions with catalysts (e.g., Pd complexes) to predict favored sites for bond formation .

Q. What methodological considerations optimize the stability of this compound under different storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures/humidity and monitor degradation via TLC or HPLC.

- Light Sensitivity : Conduct UV-Vis spectroscopy to assess photodegradation rates .

Q. What analytical techniques characterize byproducts formed during the synthesis of this compound?

- Methodological Answer :

- LC-MS/MS : Identify low-abundance impurities by fragmentation patterns.

- X-ray Crystallography : Resolve ambiguous structures of crystalline byproducts .

Q. How does the steric environment around the cyano group affect nucleophilic addition reactions?

- Methodological Answer :

Properties

IUPAC Name |

4-bromo-2-(cyanomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-9-2-1-8(6-12)7(5-9)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEYEDQUDZWJBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80581544 | |

| Record name | 4-Bromo-2-(cyanomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80581544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925672-88-4 | |

| Record name | 4-Bromo-2-(cyanomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80581544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.